molecular formula C9H18ClNO2 B6224525 N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride CAS No. 2768300-57-6

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride

Cat. No. B6224525
CAS RN: 2768300-57-6
M. Wt: 207.7
InChI Key:
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Description

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride (abbreviated as N-DMCDH) is an organic compound that has been widely studied and used in scientific research. It is a cyclic amine and is derived from cyclopropanecarboxylic acid. N-DMCDH has a wide range of applications and has been studied for its biochemical and physiological effects.

Mechanism of Action

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride works by binding to specific receptors in the body, known as G-protein coupled receptors (GPCRs). These receptors are involved in a variety of cellular processes, including cell signaling, metabolism, and cell division. By binding to these receptors, N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride can modulate their activity and thus affect the function of the cells.
Biochemical and Physiological Effects
N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride has been found to have a positive effect on blood pressure, cholesterol levels, and glucose levels. It has also been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride is relatively stable and can be stored for long periods of time. A limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride research. One potential application is in the development of new drugs for the treatment of various diseases. Additionally, N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride could be studied for its potential use in gene therapy. Additionally, further research could be done to explore the biochemical and physiological effects of N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride on the body. Finally, further research could be done to explore the potential use of N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride in the treatment of neurological disorders.

Synthesis Methods

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride is typically synthesized by a two-step process. First, cyclopropanecarboxylic acid is reacted with ethylenediamine to form cyclopropanecarboxylamine. This reaction is typically carried out in the presence of a base such as sodium hydroxide. The second step involves the reaction of the cyclopropanecarboxylamine with dimethylformamide in the presence of a catalyst such as palladium chloride. This reaction produces N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride as the final product.

Scientific Research Applications

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride has been used in a variety of scientific research applications. It has been studied as a potential treatment for various diseases, including cancer, diabetes, and cardiovascular disease. It has also been studied as a potential drug target for the treatment of Alzheimer’s disease. Additionally, N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride has been studied for its potential use in gene therapy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride involves the protection of cyclopropanamine followed by the addition of a dioxolane ring to the amine group. The final step involves the deprotection of the dioxolane ring to yield the target compound.", "Starting Materials": [ "Cyclopropanamine", "2,2-dimethoxypropane", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Cyclopropanamine is protected with 2,2-dimethoxypropane in the presence of hydrochloric acid to yield N-(2,2-dimethoxypropyl)cyclopropanamine.", "The protected amine is then reacted with paraformaldehyde and sodium hydroxide to form N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine.", "The product is purified by recrystallization from methanol and diethyl ether.", "The dioxolane ring is deprotected by treatment with hydrochloric acid in methanol to yield N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride.", "The product is isolated by filtration and drying over sodium sulfate." ] }

CAS RN

2768300-57-6

Product Name

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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